

# Application Notes and Protocols: FGF basic (93-110)

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## Compound of Interest

Compound Name: FGF basic (93-110) (human, bovine)

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## Introduction

Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a pleiotropic protein involved in a myriad of biological processes, including cell proliferation, differentiation, angiogenesis, and wound healing.[1][2] The peptide fragment FGF basic (93-110), also identified as FK18, has emerged as a molecule of significant interest, particularly for its neuroprotective properties.[3][4] This document provides detailed application notes and experimental protocols for laboratory techniques involving FGF basic (93-110), focusing on its role in neuroprotection.

## Applications

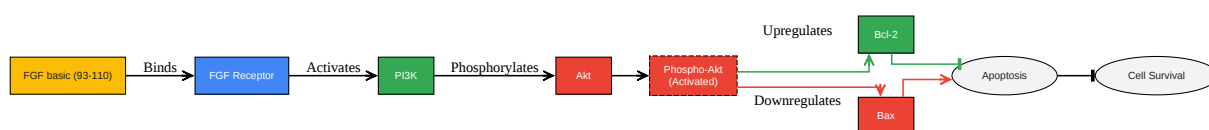
The primary application of FGF basic (93-110) in a research and drug development context is its potent neuroprotective activity. It has been shown to protect neuronal cells from excitotoxic and ischemic injury.[4][5] This makes it a valuable tool for studying the mechanisms of neuronal cell death and for the development of potential therapeutics for neurodegenerative diseases and ischemic stroke.[3][4]

## Neuroprotection Against Ischemic Injury

FGF basic (93-110) has been demonstrated to significantly increase the viability of neuronal cells and attenuate apoptosis following oxygen-glucose deprivation (OGD), an in vitro model for ischemia.[3][6] It has also shown protective effects in in vivo models of retinal ischemia-reperfusion injury.[4]

## Signaling Pathway

The neuroprotective effects of FGF basic (93-110) are primarily mediated through the activation of the PI3K/Akt signaling pathway.[1][4] Upon binding to its receptor, FGF basic (93-110) triggers the phosphorylation and activation of Akt. Activated Akt, in turn, modulates the expression of downstream apoptosis-related proteins, leading to increased cell survival. Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the mitochondrial apoptosis pathway.[4]



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FGF basic (93-110) neuroprotective signaling pathway.

## Data Presentation

The following tables summarize quantitative data from representative experiments evaluating the neuroprotective effects of FGF basic (93-110).

Concentration (µg/mL)	Cell Viability (%) vs. OGD Control[7]
0 (OGD Control)	100
1	115 ± 5.2
10	135 ± 6.8
50	128 ± 6.1
100	125 ± 5.9

Treatment	Percentage of Apoptotic Cells (TUNEL Assay)[4]
Control	5.2 ± 1.1
Glutamate (Excitotoxicity)	26.8 ± 1.1
Glutamate + FK18 (10 µg/mL)	19.3 ± 1.6

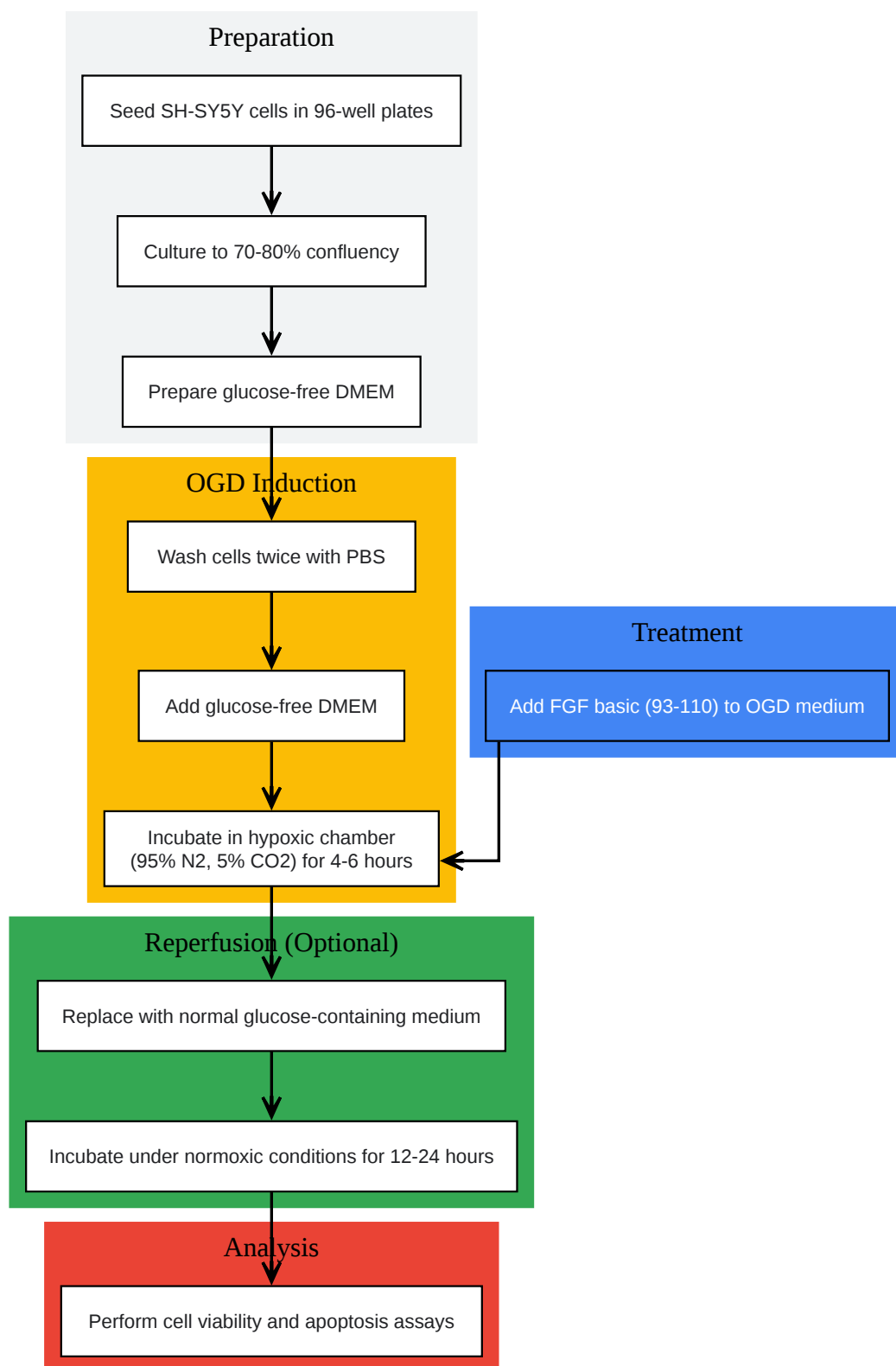
Treatment	Bcl-2/Bax Ratio (relative to control)[4]
Control	1.00
Glutamate	0.45 ± 0.08
Glutamate + FK18 (10 µg/mL)	0.85 ± 0.12

## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells

This protocol simulates ischemic conditions in vitro.



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Workflow for Oxygen-Glucose Deprivation (OGD).

**Materials:**

- SH-SY5Y neuroblastoma cells
- Complete culture medium (e.g., DMEM/F12 with 10% FBS)
- Glucose-free DMEM
- Phosphate-Buffered Saline (PBS)
- 96-well culture plates
- Hypoxic chamber or tri-gas incubator (95% N<sub>2</sub>, 5% CO<sub>2</sub>)

**Procedure:**

- Seed SH-SY5Y cells in 96-well plates at an appropriate density and culture until they reach 70-80% confluency.[\[5\]](#)
- Prepare fresh glucose-free DMEM.
- Remove the culture medium and wash the cells twice with sterile PBS to remove residual glucose.[\[5\]](#)
- Add the glucose-free DMEM to the cells. For treatment groups, add FGF basic (93-110) to the desired final concentration.
- Place the plate in a hypoxic chamber or a tri-gas incubator set to 95% N<sub>2</sub> and 5% CO<sub>2</sub> at 37°C for the desired OGD duration (e.g., 4-6 hours).[\[5\]](#)
- (Optional Reperfusion) After OGD, remove the glucose-free medium and replace it with normal, glucose-containing culture medium. Return the plate to a standard incubator (95% air, 5% CO<sub>2</sub>) for a reperfusion period (e.g., 12-24 hours).[\[5\]](#)
- Proceed with cell viability or apoptosis assays.

## Cell Viability (MTS Assay)

**Materials:**

- Cells cultured in a 96-well plate
- MTS reagent solution
- Microplate reader

Procedure:

- Following the OGD/reperfusion and treatment period, add 20  $\mu$ L of MTS solution to each well of the 96-well plate.[\[8\]](#)
- Incubate the plate for 1-4 hours at 37°C.[\[8\]](#)
- Measure the absorbance at 490 nm using a microplate reader.[\[8\]](#)
- Express cell viability as a percentage of the control group.

## Apoptosis Detection (TUNEL Assay)

Materials:

- Cells cultured on coverslips or in chamber slides
- 4% Paraformaldehyde in PBS (Fixative)
- 0.25% Triton X-100 in PBS (Permeabilization Reagent)
- TUNEL reaction mixture (containing TdT and labeled dUTP)
- Fluorescence microscope

Procedure:

- After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[\[9\]](#)
- Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[\[9\]](#)

- Wash the cells with PBS.
- Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[\[9\]](#)
- Wash the cells to remove unincorporated nucleotides.
- Counterstain the nuclei with a suitable dye (e.g., DAPI).
- Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.

## Western Blot for Akt Phosphorylation

Materials:

- Treated cells
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-Akt and anti-total-Akt)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse the cells in lysis buffer on ice.

- Determine the protein concentration of the lysates.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

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